molecular formula C18H13N3O2S2 B2732617 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide CAS No. 1795411-00-5

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2732617
CAS No.: 1795411-00-5
M. Wt: 367.44
InChI Key: DDLCDFDKUDIILO-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at position 2 and a 1-benzothiophene-2-carboxamide moiety at position 2. Its molecular complexity (topological polar surface area: 106 Ų) suggests suitability for membrane permeability in drug design .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-17(14-9-11-3-1-2-4-13(11)25-14)19-12-7-8-24-15(12)18-20-16(21-23-18)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLCDFDKUDIILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene and benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole/Thiophene Motifs

Compound Name Key Structural Features Molecular Weight Key Properties Biological Relevance
Target Compound Thiophene-oxadiazole-cyclopropyl + benzothiophene carboxamide ~361.42 (estimated) H-bond acceptors: 5; Rotatable bonds: 6; Complexity: 676 Potential kinase inhibition (inferred from oxadiazole pharmacophore)
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide Phenyl-oxadiazole-benzyl + thiophene carboxamide 361.42 pKa: 11.89; Density: 1.330 g/cm³ Likely targets similar to oxadiazole-containing therapeutics (e.g., anticancer)
Compound 45 () Pyridinylaminoethyl + 3-methyl-oxadiazole-thiomethyl-benzamide Not reported Presence of thiomethyl linker; Chloro substituents Anticancer/viral applications (patented)
Compound 76 () Cyclohexenyl-oxadiazole-methoxyphenyl + trifluoromethylphenyl Not reported Trifluoromethyl groups enhance metabolic stability Potential use in inflammation or oncology

Functional Group Variations

  • Cyclopropyl vs.
  • Benzothiophene vs. Benzamide/Pyridine : The benzothiophene carboxamide in the target compound offers enhanced π-π stacking and hydrophobic interactions compared to simpler benzamide or pyridine moieties (e.g., compounds) .
  • Thiophene vs. Phenyl Cores : Thiophene-based cores (target compound, ) exhibit higher electron-richness than phenyl-based analogues, influencing redox properties and binding kinetics .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide Compound in
H-bond Acceptors 5 4 (estimated) 5
Rotatable Bonds 6 5 6
Topological PSA 106 Ų ~90 Ų (estimated) 106 Ų
pKa Not reported 11.89 Not reported
Metabolic Stability Moderate (cyclopropyl reduces oxidation) Low (benzyl prone to oxidation) High (triazole ring resists degradation)

Biological Activity

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

N 2 3 cyclopropyl 1 2 4 oxadiazol 5 yl thiophen 3 yl 1 benzothiophene 2 carboxamide\text{N 2 3 cyclopropyl 1 2 4 oxadiazol 5 yl thiophen 3 yl 1 benzothiophene 2 carboxamide}

Biological Activity Overview

Research indicates that benzothiophene derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antimicrobial : Activity against a variety of pathogens.
  • Anti-inflammatory : Reduction of inflammation markers.

This compound's unique structure may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative effects across multiple cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the growth inhibition of several compounds in the A549 lung cancer cell line. The results indicated that compounds with a benzothiophene core exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (μM)
17A5492.01
17OVACAR-42.27
17CAKI-10.69
17T47D0.362

These findings suggest that this compound may share similar properties and warrant further investigation.

The mechanisms underlying the biological activity of this compound appear to involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in tumor growth and proliferation.
  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in various studies, particularly at the G2/M phase.
  • Apoptosis Induction : Activation of caspases and subsequent apoptosis have been documented in treated cancer cells.

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.

Key Findings:

  • Absorption : High likelihood of oral bioavailability.
  • Distribution : Potential to cross the blood-brain barrier due to lipophilicity.
  • Metabolism : Likely hepatic metabolism; further studies needed to elucidate pathways.

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